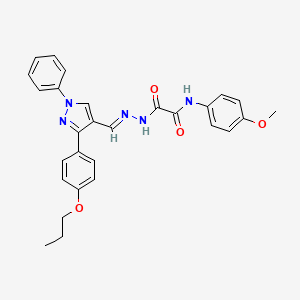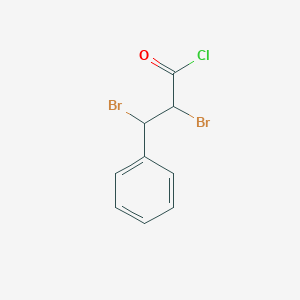
(Acetonyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetonyl)triphenylphosphonium bromide is a quaternary ammonium salt with the molecular formula C21H20BrOP. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol. This compound is known for its diverse applications in various fields of scientific research due to its unique chemical properties.
準備方法
(Acetonyl)triphenylphosphonium bromide can be synthesized through a reaction between triphenylphosphine and 1-bromo-2-propanone. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization from a suitable solvent .
化学反応の分析
(Acetonyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different phosphonium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(Acetonyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a reactant in various organic synthesis reactions.
Biology: It is employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Acetonyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. This is due to the lipophilic nature and delocalized positive charge of the triphenylphosphonium moiety, which allows it to preferentially transfer from an aqueous to a hydrophobic environment. Once inside the mitochondria, it can disrupt mitochondrial function, leading to cell death .
類似化合物との比較
(Acetonyl)triphenylphosphonium bromide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Methyltriphenylphosphonium bromide
- Phenacyltriphenylphosphonium bromide
- (Alpha-methylphenacyl)triphenylphosphonium bromide
These compounds share the triphenylphosphonium moiety but differ in their substituents, leading to variations in their chemical reactivity and applications.
特性
分子式 |
C21H21BrOP+ |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
2-oxopropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H20OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1; |
InChIキー |
KZBWHCFTAAHIJJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


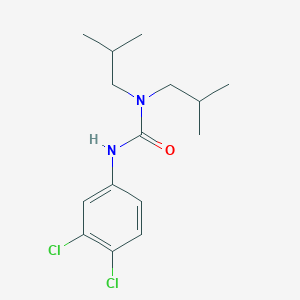
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
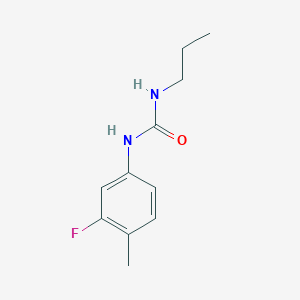
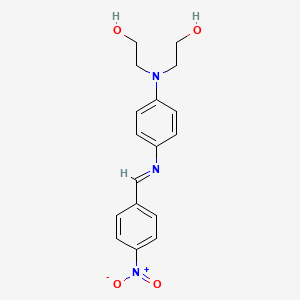

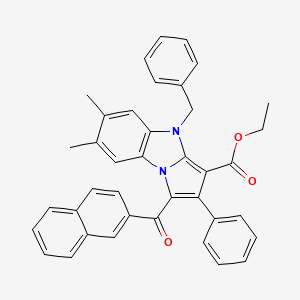
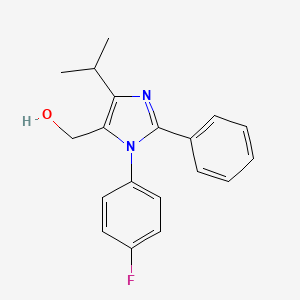
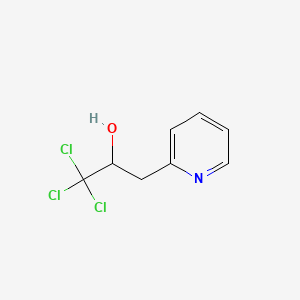

![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
